molecular formula C9H12N2O3 B13493293 Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13493293
M. Wt: 196.20 g/mol
InChI Key: FGUBYQDULNRMDR-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a cyclopropylmethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO, water, and open air conditions, yielding the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring.

Uniqueness

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of the cyclopropylmethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-10-7(14-11-8)5-6-3-4-6/h6H,2-5H2,1H3

InChI Key

FGUBYQDULNRMDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2CC2

Origin of Product

United States

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